

# 6-[(Piperazin-1-yl)carbonyl]-1h-indole chemical structure and analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-[(Piperazin-1-yl)carbonyl]-1h-indole

Cat. No.: B1302802

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## An In-depth Technical Guide to 6-[(Piperazin-1-yl)carbonyl]-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **6-[(Piperazin-1-yl)carbonyl]-1H-indole**, a heterocyclic compound featuring an indole nucleus linked to a piperazine ring via a carbonyl group. This guide covers its chemical structure, analytical data, experimental protocols, and potential biological significance, serving as a foundational resource for its application in research and drug development.

## Chemical Structure and Properties

**6-[(Piperazin-1-yl)carbonyl]-1H-indole** is a small molecule with the chemical formula C13H15N3O.<sup>[1][2][3]</sup> The core structure consists of a bicyclic indole system, with a piperazinylcarbonyl substituent at the 6th position.

Caption: Chemical structure of **6-[(Piperazin-1-yl)carbonyl]-1H-indole**.

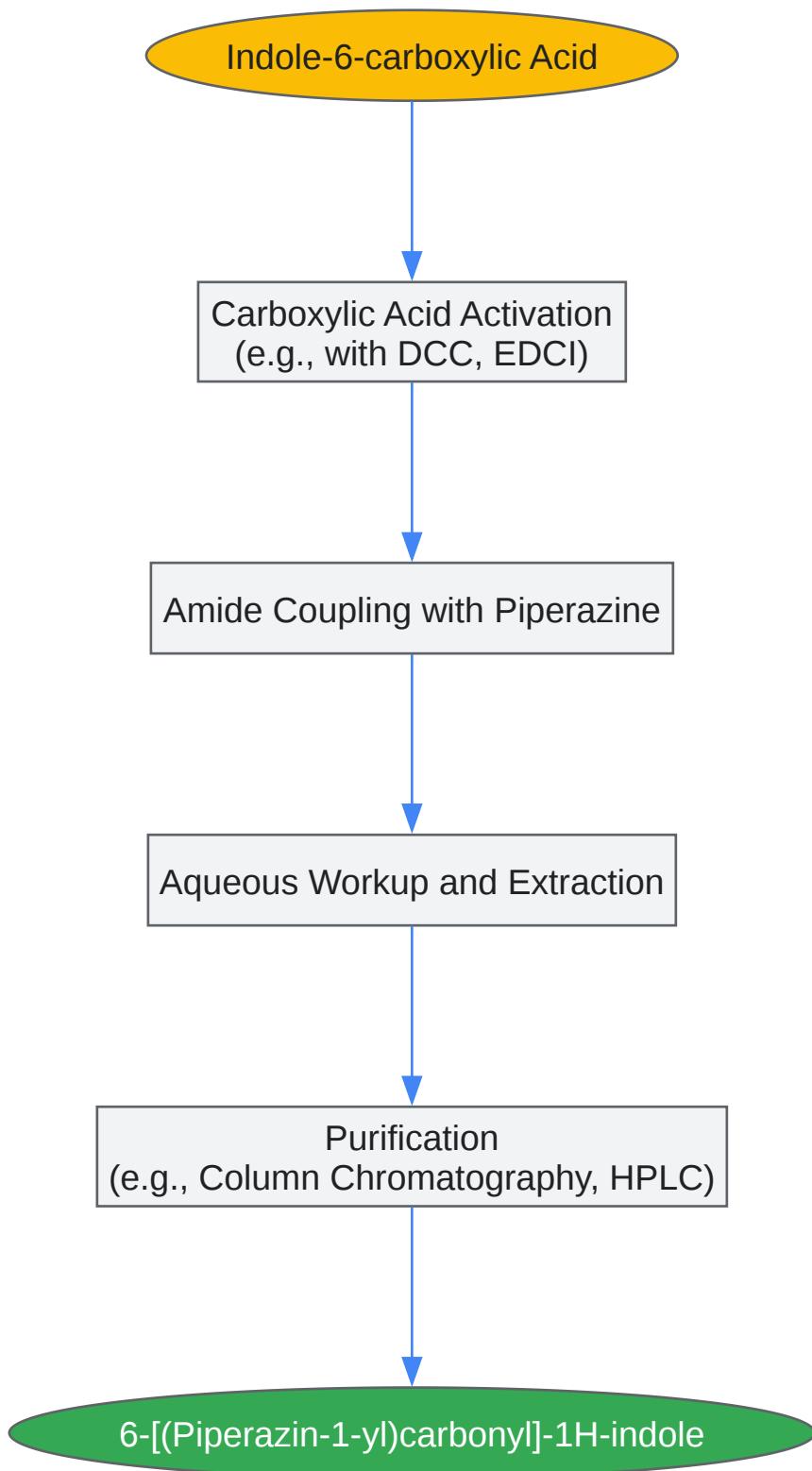
Table 1: Chemical and Physical Properties

Property	Value	Reference
CAS Number	633322-11-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C13H15N3O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	229.28 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	(1H-indol-6-yl)(piperazin-1-yl)methanone	<a href="#">[2]</a>
Synonyms	1-[((1H)-INDOL-6-YL)CARBONYL]PIPERAZINE, 6-(1-Piperazinylcarbonyl)-1H-indole	<a href="#">[4]</a>
Melting Point	173-176°C	<a href="#">[1]</a>
Boiling Point (Predicted)	470.5±45.0 °C	<a href="#">[1]</a>
Density (Predicted)	1.252±0.06 g/cm³	<a href="#">[1]</a>
pKa (Predicted)	16.46±0.30	<a href="#">[1]</a>
Storage Temperature	2-8°C	<a href="#">[1]</a>

## Synthesis and Analytical Characterization

The synthesis of indole-piperazine derivatives typically involves the coupling of an activated indole carboxylic acid with piperazine. The following sections outline a general synthetic workflow and analytical protocols for the characterization of **6-[(Piperazin-1-yl)carbonyl]-1H-indole**.

A common synthetic route involves the activation of indole-6-carboxylic acid, followed by amidation with piperazine.



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Caption: General workflow for the synthesis of **6-[(Piperazin-1-yl)carbonyl]-1H-indole**.

### Synthesis Protocol (Exemplary):

- Activation: Dissolve 1H-indole-6-carboxylic acid in an appropriate anhydrous solvent (e.g., dichloromethane, DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like Hydroxybenzotriazole (HOBr). Stir the mixture at room temperature for 30 minutes.
- Coupling: To the activated acid solution, add a solution of piperazine (in excess to favor mono-acylation) in the same solvent. The reaction is typically stirred at room temperature for 12-24 hours.
- Workup: Upon completion, the reaction mixture is washed successively with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO<sub>3</sub> solution), and brine. The organic layer is then dried over anhydrous sodium sulfate.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by preparative HPLC to yield the pure compound.<sup>[5]</sup>

### Analytical HPLC Protocol:

- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of solvent A (water with 0.1% TFA) and solvent B (acetonitrile with 0.1% TFA).
- Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.

### NMR Spectroscopy Protocol:

- Instrument: 400 or 500 MHz NMR spectrometer.

- Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3).
- Acquisition: Record <sup>1</sup>H and <sup>13</sup>C NMR spectra at room temperature. Chemical shifts are reported in ppm relative to the residual solvent peak.[6]

#### Mass Spectrometry Protocol:

- Technique: Electrospray Ionization (ESI) is commonly used for this type of molecule.
- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
- Analysis: Infuse the sample solution into the mass spectrometer. Acquire data in positive ion mode to observe the [M+H]<sup>+</sup> ion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[7]

While specific spectral data for this exact compound is not readily available in the provided search results, Table 2 presents expected <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts based on the analysis of its constituent moieties (indole and piperazine).

Table 2: Predicted NMR Data in DMSO-d6

<sup>1</sup> H NMR	Predicted δ (ppm)	Multiplicity	Integration	Assignment
~11.2	br s	1H		Indole N-H
~7.8	s	1H		Indole C7-H
~7.5	d	1H		Indole C4-H
~7.2	t	1H		Indole C2-H
~7.0	d	1H		Indole C5-H
~6.4	t	1H		Indole C3-H
~3.6	m	4H		Piperazine CH <sub>2</sub> (adjacent to C=O)
~2.8	m	4H		Piperazine CH <sub>2</sub> (adjacent to N-H)
~2.5	br s	1H		Piperazine N-H

<sup>13</sup> C NMR	Predicted $\delta$ (ppm)	Assignment
~169	Carbonyl C=O	
~136	Indole C7a	
~131	Indole C6	
~127	Indole C3a	
~124	Indole C2	
~121	Indole C4	
~119	Indole C5	
~111	Indole C7	
~102	Indole C3	
~45	Piperazine CH2	
~42	Piperazine CH2	

Note: These are predicted values and actual experimental data may vary.

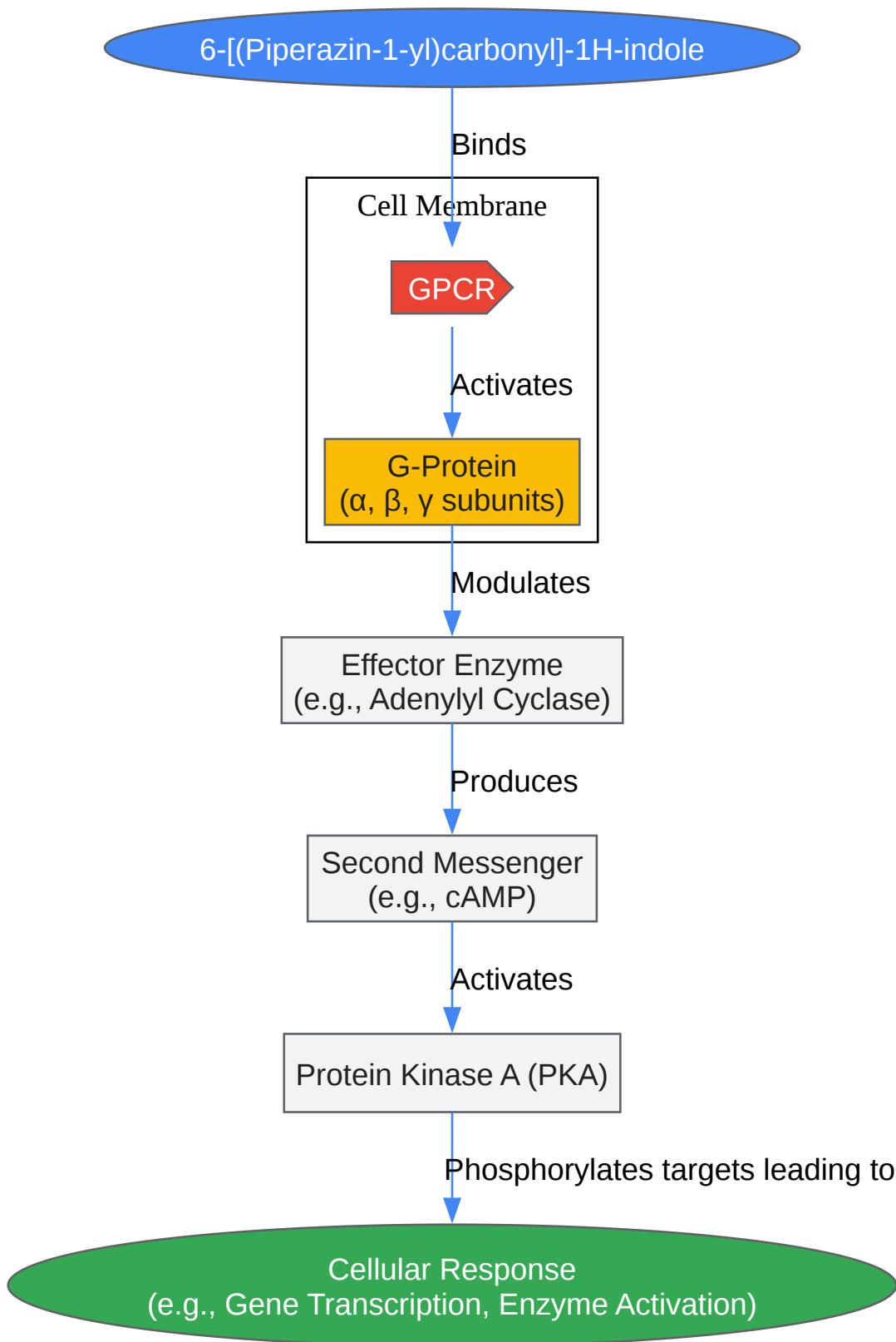
## Biological Activity and Signaling Pathways

The indole and piperazine scaffolds are prevalent in medicinal chemistry, exhibiting a wide array of biological activities.<sup>[8][9]</sup> Derivatives of indole-piperazine have been investigated for various therapeutic applications.

- CNS Activity: Many piperazine derivatives act on the central nervous system. For instance, some have been developed as anxiolytics, antidepressants, and antipsychotics.<sup>[9][10]</sup>
- Enzyme Inhibition: Indole-piperazine structures have been key in the development of enzyme inhibitors. For example, derivatives have been synthesized as selective inhibitors of Fatty Acid Amide Hydrolase (FAAH) for treating pain and depression, and as Histone Deacetylase 6 (HDAC6) inhibitors with neuroprotective activities.<sup>[11][12]</sup>
- Anticancer Activity: The indole nucleus is a core component of several anticancer agents.<sup>[13]</sup> Indole-piperazine compounds have been explored as potential antiproliferative agents.<sup>[13]</sup>

- Receptor Modulation: These compounds can act as ligands for various receptors, including serotonin, dopamine, and adrenergic receptors.[7][14]

Given its structure, **6-[(Piperazin-1-yl)carbonyl]-1H-indole** could potentially interact with G-protein coupled receptors (GPCRs), a common target for piperazine-containing drugs. A hypothetical signaling pathway is illustrated below.



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Caption: Hypothetical GPCR signaling pathway for **6-[(Piperazin-1-yl)carbonyl]-1H-indole**.

## Conclusion

**6-[(Piperazin-1-yl)carbonyl]-1H-indole** is a compound of significant interest due to the established pharmacological importance of its constituent indole and piperazine moieties. This guide provides a foundational understanding of its chemical properties, a framework for its synthesis and analysis, and an overview of its potential biological roles. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and related molecules. Further investigation is warranted to fully elucidate its specific biological targets and mechanisms of action.

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- To cite this document: BenchChem. [6-[(Piperazin-1-yl)carbonyl]-1h-indole chemical structure and analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1302802#6-piperazin-1-yl-carbonyl-1h-indole-chemical-structure-and-analysis]

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